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Executive Summary: Canagliflozin, a sodium-glucose co-transporter 2 (SGLT?2) inhibitor
approved for type 2 diabetes, is emerging as a promising therapeutic candidate for
neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert pleiotropic
effects beyond glycemic control has spurred investigations into its neuroprotective potential.
Preclinical studies in various animal models of neurodegeneration—including Alzheimer's
disease, Parkinson's disease, and cerebral ischemia—demonstrate that Canagliflozin
mitigates key pathological hallmarks through diverse mechanisms. These include the activation
of AMP-activated protein kinase (AMPK), reduction of neuroinflammation and oxidative stress,
and modulation of autophagy and cholinergic pathways. This technical guide provides a
comprehensive overview of these preliminary studies, presenting quantitative data, detailed
experimental protocols, and visual representations of the core signaling pathways to support
further research and development in this area.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the
progressive loss of structure and function of neurons. The search for effective therapies has led
to the exploration of repurposing existing drugs. Canagliflozin, an SGLT2 inhibitor, lowers
blood glucose by promoting urinary glucose excretion[1][2]. However, recent evidence reveals
its engagement with cellular pathways central to neuronal survival and function, independent of
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its primary target. Studies confirm that Canagliflozin is lipid-soluble and can cross the blood-
brain barrier, allowing it to directly act on the central nervous system[3].

Canagliflozin in Alzheimer's Disease (AD) Models

Preliminary research indicates that Canagliflozin can ameliorate cognitive deficits and
pathological markers in AD models. The primary models used are the scopolamine-induced
amnesia model in mice, which mimics cholinergic dysfunction, and the 5xFAD transgenic
mouse model, which recapitulates amyloid pathology[4][5][6][7][8]-

Data Presentation: Alzheimer's Disease Models
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Parameter
Measured

Animal Model

Treatment
Details

Key
Quantitative Reference

Result

Cognitive

Function

Scopolamine-

induced Mice

21-day treatment

Significantly
improved Novelty
Preference Index  [4][7][8]
in Novel Object

Recognition Test.

Anxiety-like

Behavior

Scopolamine-

induced Mice

21-day treatment

Significantly
increased time
spent in open
. [4]7][8]
arms in the
Elevated Plus

Maze test.

Cholinergic

Activity

Scopolamine-

induced Mice

21-day treatment

Decreased
Acetylcholinester
ase (AChE)

activity.

[4](8]

Neuroinflammati

on

Scopolamine-
induced Mice
(Males)

21-day treatment

Reduced
microgliosis and
astrogliosis
(GFAP
expression) in
the

[417]

hippocampus.

MTOR Signaling

Scopolamine-

induced Mice

21-day treatment

Decreased
expression of the
mammalian

[41[8]
target of
rapamycin

(MTOR).

Amyloid
Pathology

5xFAD Mice
(Males)

Chronic

treatment

Reduced amyloid

plague burden.
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Improved
N ] ] hippocampal-
Cognitive 5xFAD Mice Chronic
) dependent [5]
Function (Males) treatment ]
learning and
memory.

Note: Some effects of Canagliflozin in AD models have been observed to be sex-specific, with

more pronounced benefits in male mice[5][7].

Signaling Pathways in AD Models

Canagliflozin's effects in AD models appear to be mediated by the inhibition of
acetylcholinesterase and the suppression of neuroinflammatory pathways.
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Canagliflozin's dual action on cholinergic and inflammatory pathways in AD models.

Experimental Protocols: Scopolamine-Induced AD
Model
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e Animal Model: CD1 mice[4][6][8].

o Disease Induction: Learning and memory deficits were induced by intraperitoneal injections
of scopolamine (a muscarinic receptor antagonist)[7].

o Treatment Regimen: Canagliflozin was administered orally daily for 21 days[4][8]. In some
studies, it was compared or combined with Donepezil, a standard AD therapy[4][6][8].

o Behavioral Assessments:

o Novel Object Recognition Test (NORT): Used to evaluate visual recognition memory. The
test consists of a familiarization phase with two identical objects and a test phase where
one object is replaced with a novel one. A preference for the novel object indicates intact
memory[7][8].

o Elevated Plus Maze (EPM): Used to assess anxiety-like behavior. The apparatus consists
of two open and two closed arms. Increased time spent in the open arms suggests an
anxiolytic effect[7][8].

» Biochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically
the hippocampus and cortex) was collected for analysis. Techniques included
immunohistochemistry to measure the expression of markers for astrogliosis (Glial Fibrillary
Acidic Protein, GFAP) and Western blotting to quantify levels of mTOR and AChE activity[4]

[71(8].

Canagliflozin in Parkinson's Disease (PD) Models

In a rat model of Parkinson's disease induced by the neurotoxin rotenone, Canagliflozin
demonstrated significant neuroprotective effects, improving motor function and preserving
dopaminergic neurons[9].

Data Presentation: Parkinson's Disease Models
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Parameter
Measured

Animal Model

Treatment
Details

Key
Quantitative Reference

Result

Motor Function

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Significantly

improved
neurobehavioral
assessments [9]
and declined
dyskinesia

Scores.

Dopaminergic

Neurons

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Upregulation of
Tyrosine
Hydroxylase (a

[9]
marker for
dopamine

neurons).

Neurotransmitter

S

Rotenone-

lesioned Rats

20 mg/kg, daily
oral admin.

Prominent
elevation in [9]

dopamine levels.

Inflammasome

Rotenone-

lesioned Rats

20 mg/kg, daily
oral admin.

Downregulation
of NLRP3 and
Caspase-1 in the

substantia nigra.

Signaling
Proteins

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Upregulation of
Nurrl, PGC-1aq,
SIRT3, beclin-1.
Downregulation

of mMTOR, GSK-
3B.

Signaling Pathways in PD Models

Canagliflozin's neuroprotection in the PD model involves a complex interplay between anti-

inflammatory, metabolic, and autophagy-related pathways, converging to reduce
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Key pathways modulated by Canagliflozin in a Parkinson's disease model.

Experimental Protocols: Rotenone-Induced PD Model
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e Animal Model: The PD rat model was induced in male Wistar rats[9].

o Disease Induction: Neurodegeneration was induced by eleven subcutaneous injections of
rotenone (1.5 mg/kg), an inhibitor of mitochondrial complex I, administered every other
day[9].

o Treatment Regimen: Canagliflozin (20 mg/kg) was administered orally on a daily basis
throughout the experimental period[9].

o Behavioral Assessments: Dyskinesia was scored to assess the severity of motor
complications, a key feature of both PD and its treatment with L-dopa[9].

» Biochemical and Histological Analysis: After the treatment period, the substantia nigra pars
compacta (SNpc) was analyzed. Immunohistochemistry was used to quantify the expression
of Tyrosine Hydroxylase (TH), B-catenin, NLRP3, and caspase-1. Western blotting or ELISA
was used to measure levels of dopamine and key signaling proteins including Nurrl, PGC-
1a, SIRT3, beclin-1, mTOR, and GSK-3p3[9].

Canagliflozin in Cerebral Ischemia Models

In models of stroke, Canagliflozin reduces brain swelling and neuronal injury, demonstrating
its potential in acute neuronal insults.

Data Presentation: Cerebral Ischemia Models
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Parameter
Measured

Animal Model

Treatment
Details

Key
Quantitative
Result

Reference

Brain Edema

Mouse MCAo0/R

Pre-reperfusion

gavage

Significantly
reduced
hemispheric

swelling.

[10][11][12]

Neurological
Deficit

Mouse MCAo0/R

Pre-reperfusion

gavage

Significantly
improved
neurological

function scores.

[10][11]

Infarct Volume

Mouse MCAo0/R

Pre-reperfusion

gavage

Reduced infarct
volumes in
moderate, but
not severe,

ischemic insults.

[10][11][12]

Apoptosis

Mouse MCAo0/R

Pre-reperfusion

gavage

Reduced
neuronal

apoptosis.

[12]

SGLT1

Expression

Mouse MCAo0/R

Pre-reperfusion

gavage

Reduced the
MCAO-induced
elevation of
SGLT1
expression in
cortex and

hippocampus.

[12]

Cell Viability (in

vitro)

OGD/R in HT-22

cells

Co-treatment

Increased cell
viability and
attenuated
lactate
dehydrogenase
(LDH) release.

[12]
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Signaling Pathways in Ischemia Models

In cerebral ischemia, Canagliflozin's protective effects are linked to the inhibition of SGLT1 (in
addition to SGLT2) and subsequent activation of the energy-sensing AMPK pathway, which
helps to suppress apoptosis.

Cerebral Ischemia Canagliflozin
(MCAO/R) .

uprdgulates inhibit;

SGLT1 Expression |<&

Y

Neuronal Glucose Uptake |{ Increased ADP/ATP Ratio

AMPK Activation

inhibits

Apoptosis

Neuronal Injury
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Proposed SGLT1/AMPK signaling pathway for Canagliflozin in cerebral ischemia.

Experimental Protocols: Middle Cerebral Artery
Occlusion (MCAo0) Model

« Animal Model: Non-diabetic and type 2 diabetic mice[10][11]. Sprague Dawley rats[12].

o Disease Induction: Transient focal cerebral ischemia was induced by middle cerebral artery
occlusion (MCAO0) using an intraluminal filament. The filament was typically left in place for 1-
2 hours before being withdrawn to allow for reperfusion (MCA0/R)[10][12].

» Treatment Regimen: Canagliflozin was administered by oral gavage before the onset of
reperfusion[12].

¢ Outcome Assessments:

o Neurological Deficit Scoring: A graded scale was used to assess motor and neurological
function 24 hours after MCAo.

o Infarct Volume and Edema Measurement: Brains were sectioned and stained with 2,3,5-
triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted
area white. The volumes of the infarct, ipsilateral hemisphere, and contralateral
hemisphere were calculated to determine infarct size and the degree of swelling[12].

« In Vitro Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was
established in the HT-22 mouse hippocampal neuronal cell line to mimic ischemic conditions
in vitro. Cell viability was assessed using assays like MTT, and cell death was measured by
lactate dehydrogenase (LDH) release[12].

Core Neuroprotective Mechanisms of Canagliflozin

Across different neurodegenerative models, several core mechanisms of Canagliflozin
consistently emerge. The activation of AMPK appears to be a central event that orchestrates
downstream anti-inflammatory and metabolic benefits.
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Integrative overview of Canagliflozin's primary neuroprotective mechanisms.

+ AMPK Activation: Canagliflozin activates AMPK, a master regulator of cellular energy
homeostasis. This is proposed to occur through mild inhibition of mitochondrial respiratory
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complex |, which increases the cellular AMP/ADP ratio, a direct activator of AMPK[13][14]
[15].

Anti-Neuroinflammatory Action: Canagliflozin suppresses neuroinflammation by inhibiting
key pro-inflammatory pathways. It has been shown to reduce the activation of the NLRP3
inflammasome and downregulate signaling through NF-kB, JNK, and p38 in microglia[9][16]
[17][18].

Reduction of Oxidative Stress: The drug mitigates neuro-oxidative stress, a common
pathology in neurodegeneration[9][18][19]. This is likely linked to its effects on mitochondrial
function and AMPK-mediated antioxidant responses.

Modulation of Autophagy: By inhibiting mTOR, a negative regulator of autophagy,
Canagliflozin can enhance the cellular process of clearing damaged organelles and
misfolded proteins, which is often impaired in neurodegenerative diseases|[9].

Gaps in Research and Future Directions

The preliminary data are promising, but significant gaps in our understanding remain.

Huntington's Disease (HD): To date, there is a notable absence of published studies
investigating Canagliflozin in animal models of Huntington's disease. Given the metabolic
dysregulation observed in HD, this is a critical area for future research. Relevant models for
such studies would include the R6/2 or zQ175 knock-in mouse models, which are widely
used in preclinical HD research[20][21][22][23].

Sex-Specific Effects: Several studies have reported that the neuroprotective benefits of
Canagliflozin are more robust in male mice[5][7]. The mechanisms underlying this sexual
dimorphism are unknown and warrant dedicated investigation.

Chronic vs. Acute Effects: Most studies have focused on relatively short-term administration.
Long-term studies are needed to understand the sustained efficacy and potential side effects
of chronic Canagliflozin treatment in the context of progressive neurodegeneration.

Target Engagement: While SGLT1 and SGLT2 are expressed in the brain, and AMPK
activation is a clear outcome, the precise molecular targets and off-target effects of
Canagliflozin within the CNS require further elucidation.

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.researchgate.net/figure/Comparison-of-AMPK-activation-by-canagliflozin-and-phloretin-in-WT-and-RG-cells_fig1_304908352
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://experts.mcmaster.ca/scholarly-works/762685
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39700958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10813070/
https://pubmed.ncbi.nlm.nih.gov/38255143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11376549/
https://pubmed.ncbi.nlm.nih.gov/39700958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11376549/
https://www.researchgate.net/publication/394039786_Canagliflozin_attenuates_rotenone-induced_motor_deficits_in_mice_by_modulating_acetylcholinesterase_and_mitigating_neuro-oxidative_stress_through_interaction_with_COMT_in-vivo_and_in-silico_studies
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39700958/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37042034/
https://www.mdpi.com/2227-9059/11/12/3331
https://huntingtonstudygroup.org/hd-insights/animal-models-of-hd/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/neuroscience-models-assays/huntingtons-disease-studies/in-vivo-huntingtons-disease-animal-studies
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.fightaging.org/archives/2025/10/canagliflozin-reduces-pathology-in-the-aging-mouse-brain-for-male-mice-only/
https://www.researchgate.net/publication/375710078_Preclinical_Studies_of_Canagliflozin_a_Sodium-Glucose_Co-Transporter_2_Inhibitor_and_Donepezil_Combined_Therapy_in_Alzheimer's_Disease
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Preliminary preclinical evidence strongly suggests that Canagliflozin possesses significant
neuroprotective properties relevant to a range of neurodegenerative conditions. Its multifaceted
mechanism of action—targeting cellular energy metabolism, inflammation, and protein quality
control—positions it as a compelling candidate for drug repurposing. The data summarized in
this guide highlight the need for continued investigation to translate these promising findings
from animal models into potential therapeutic strategies for human neurodegenerative
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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